molecular formula C20H18O5 B12128592 2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester CAS No. 685861-48-7

2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester

Cat. No.: B12128592
CAS No.: 685861-48-7
M. Wt: 338.4 g/mol
InChI Key: ZAVGUUUUVGBGJB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester is a complex organic compound with a unique structure It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities This compound is characterized by the presence of a benzopyran ring system, a carboxylic acid group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester typically involves multiple steps. One common method is the condensation reaction between 4-methylphenol and 2H-1-benzopyran-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization can help in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Another ester compound with similar functional groups.

    Lorazepam related compound D: A compound with a similar benzopyran structure.

Uniqueness

2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester is unique due to the presence of the 4-methylphenyl group, which enhances its chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

685861-48-7

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 7-[(4-methylphenyl)methoxy]-2-oxochromene-3-carboxylate

InChI

InChI=1S/C20H18O5/c1-3-23-19(21)17-10-15-8-9-16(11-18(15)25-20(17)22)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3

InChI Key

ZAVGUUUUVGBGJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OCC3=CC=C(C=C3)C)OC1=O

Origin of Product

United States

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